molecular formula C8H12N2O B8736229 [6-(1-Aminoethyl)pyridin-2-yl]methanol

[6-(1-Aminoethyl)pyridin-2-yl]methanol

Cat. No.: B8736229
M. Wt: 152.19 g/mol
InChI Key: HPJQMQIVOUELDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(1-Aminoethyl)pyridin-2-yl]methanol is a pyridine derivative featuring a 1-aminoethyl substituent at the 6-position of the pyridine ring and a hydroxymethyl group at the 2-position. Its hydrochloride salt form (CAS: listed under Ref: 3D-FA183820) has been documented as a research chemical, though it is currently marked as discontinued in commercial catalogs .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[6-(1-aminoethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-6(9)8-4-2-3-7(5-11)10-8/h2-4,6,11H,5,9H2,1H3

InChI Key

HPJQMQIVOUELDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=N1)CO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Pyridin-2-yl Methanol Derivatives

Pyridin-2-yl methanol derivatives vary widely based on substituents at the 6-position. Key examples include:

Compound Name Substituent at 6-Position Key Properties/Applications References
[6-(1-Aminoethyl)pyridin-2-yl]methanol HCl 1-Aminoethyl Discontinued research chemical
(6-Iodopyridin-2-yl)-methanol Iodo Halogenated analog; potential intermediate in cross-coupling reactions
(6-Methoxypyridin-2-yl)-methanol Methoxy Electron-donating group; used in synthesis of heterocycles
(5,6-Dimethoxypyridin-2-yl)methanol 5,6-Dimethoxy Increased steric bulk; applications in materials science
Nifurpirinol ([6-(2-(5-Nitrofuran-2-yl)vinyl]pyridin-2-yl]methanol) 2-(5-Nitrofuran-2-yl)vinyl Antimicrobial research; nitrofuran moiety enhances bioactivity

Key Observations :

  • Electronic Effects: The 1-aminoethyl group in the target compound introduces basicity and nucleophilicity, contrasting with electron-withdrawing groups like nitro (Nifurpirinol) or electron-donating methoxy groups .
  • Bioactivity: Nifurpirinol’s nitrofuran substituent is associated with antimicrobial properties, while the aminoethyl group may enable interactions with biological targets (e.g., enzymes or receptors) .
  • Stability and Handling: The hydrochloride form of this compound suggests instability of the free base, whereas halogenated or alkoxy derivatives (e.g., 6-iodo or 6-methoxy) are typically stable as alcohols .

Market Status and Research Utility

  • Discontinued Status: this compound HCl’s discontinuation contrasts with Nifurpirinol’s active research use, highlighting differences in demand or synthetic feasibility .
  • Diverse Applications: Methoxy and halogenated derivatives are widely used in drug discovery and materials science, whereas aminoethyl derivatives may niche applications in catalysis or prodrug design .

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